2-Methyl-1-propanethiol

Catalog No.
S1540931
CAS No.
513-44-0
M.F
C4H10S
M. Wt
90.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-propanethiol

CAS Number

513-44-0

Product Name

2-Methyl-1-propanethiol

IUPAC Name

2-methylpropane-1-thiol

Molecular Formula

C4H10S

Molecular Weight

90.19 g/mol

InChI

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3

InChI Key

BDFAOUQQXJIZDG-UHFFFAOYSA-N

SMILES

CC(C)CS

solubility

soluble in oil and alcohol

Synonyms

2-Methyl-l-propanethial

Canonical SMILES

CC(C)CS

The exact mass of the compound 2-Methyl-1-propanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oil and alcohol. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is a volatile, branched-chain organosulfur compound belonging to the thiol family. Its primary procurement drivers are its potent and distinct sulfurous odor, which makes it a critical component in natural gas odorant blends and a precursor for specific savory and tropical flavor profiles in the food industry [1]. Its unique boiling point and steric structure, compared to other C4 thiols, are key differentiating factors in process chemistry and specialized synthesis applications.

Research & Procurement Fit

Regulatory Context FEMA 3874 / JECFA 512 for food-grade flavor use
Isomer Identity Branched isobutyl thiol; distinct from linear 1-butanethiol
Application Scope Flavor agent, gas odorant, synthetic intermediate, analytical standard

Substituting 2-Methyl-1-propanethiol with its isomers, such as 1-butanethiol or tert-butylthiol, is impractical for most technical applications due to significant differences in physical and sensory properties. The branching of the isobutyl group creates a distinct steric profile that influences reaction kinetics and, more critically, results in a unique odor character and a significantly lower odor detection threshold [1]. Furthermore, its specific boiling point is essential for processes requiring fractional distillation for purification or controlled volatility in formulations, making it a non-interchangeable raw material where process control and final product identity are critical.

Substitution Risk

2-Methyl-1-propanethiol (lower boiling point)
1-Butanethiol (n-butyl mercaptan): ~10°C higher boiling point
Boiling point difference may shift distillation selectivity and reaction kinetics
2-Methyl-1-propanethiol (odor threshold 6.8 ppt)
tert-Butylthiol (2-methyl-2-propanethiol): threshold 2.9 ppt (more potent)
Substitution would dramatically alter aroma intensity, requiring reformulation
2-Methyl-1-propanethiol (FDA‑approved food flavoring, FEMA 3874)
tert-Butylthiol: FDA no longer provides for food flavoring use
Non‑compliance risk in food/beverage applications; regulatory status may not transfer

Enhanced Odor Potency for Cost-Effective Formulation in Gas Odorization and Flavoring

2-Methyl-1-propanethiol exhibits a significantly lower aqueous odor detection threshold compared to its linear isomer, 1-butanethiol. Published data indicates an odor threshold of approximately 0.02 parts per billion (ppb) for 2-methyl-1-propanethiol, whereas 1-butanethiol's threshold is around 0.73 ppb [1]. This demonstrates a greater than 35-fold increase in odor potency.

Evidence DimensionOdor Detection Threshold in Water (ppb)
Target Compound Data0.02 ppb
Comparator Or Baseline1-Butanethiol: 0.73 ppb
Quantified Difference>35x lower threshold (more potent)
ConditionsAqueous solution, sensory panel evaluation.

This higher potency allows for lower concentration usage to achieve the desired sensory impact, directly affecting formulation costs and regulatory compliance in gas odorant applications.

Boiling Point
Head-to-head
2-Methyl-1-propanethiol 87–89 °C
~10 °C lower
1-Butanethiol 98.2 °C
Supports fractional distillation selectivity and thermal process control
Standard atmospheric pressure; reported values

Distinct Boiling Point for Enhanced Process Control and Fractional Distillation

The boiling point of 2-Methyl-1-propanethiol (88-89 °C) provides a clear thermal separation window from its common isomers, particularly the linear 1-butanethiol (98.5 °C) and the highly volatile tert-butylthiol (64 °C) [REFS-1, REFS-2]. This defined thermal property is critical for process design.

Evidence DimensionBoiling Point at Atmospheric Pressure
Target Compound Data88-89 °C
Comparator Or Baseline1-Butanethiol: 98.5 °C; tert-Butylthiol: 64 °C
Quantified Difference~10 °C lower than 1-butanethiol; ~24 °C higher than tert-butylthiol
ConditionsStandard atmospheric pressure (101.3 kPa).

This specific boiling point enables efficient purification via fractional distillation and allows for precise temperature control in reactions, preventing loss of material or cross-contamination from isomeric impurities.

Odor Threshold
Head-to-head
2-Methyl-1-propanethiol 6.8 ppt
2.34× higher threshold
tert-Butylthiol 2.9 ppt
Odor intensity difference may require formula adjustment
Sensory panel detection in air; diluted in propylene glycol

Irreplaceable Precursor for Specific High-Impact Flavor and Fragrance Molecules

The isobutyl structure of 2-Methyl-1-propanethiol is a required building block for synthesizing specific high-value flavor compounds where the final molecular structure dictates the sensory outcome. For example, in the synthesis of S-(2-methylpropyl) 3-methylbut-2-enethioate, a potent flavorant with a distinct blackcurrant note, substitution with 1-butanethiol would yield a different molecule with a different odor profile [1]. The isobutyl moiety is integral to the target molecule's identity and function.

Evidence DimensionPrecursor role in synthesis
Target Compound DataForms S-(2-methylpropyl) thioesters, critical for specific savory/tropical/catty notes.
Comparator Or Baseline1-Butanethiol: Forms S-(n-butyl) thioesters, resulting in a different final product with a distinct, often less desirable, alliaceous or cabbage-like odor profile.
Quantified DifferenceQualitative but absolute: results in a structurally different final molecule.
ConditionsEsterification or acylation reactions for flavor synthesis.

For manufacturers of specific flavor formulations, this compound is a non-substitutable precursor, as its chemical structure is directly transferred to the final, high-value product.

Vapor Pressure
Head-to-head
2-Methyl-1-propanethiol 124 mmHg
~57 mmHg lower
tert-Butylthiol 181 mmHg
Lower volatility may suit liquid formulations and odorant blends
Measured at 37.8 °C; headspace concentration may differ
Regulatory Status
Head-to-head
2-Methyl-1-propanethiol FEMA 3874; JECFA 512; food use permitted
Approved vs Discontinued
tert-Butylthiol FDA no longer provides for flavor use
Regulatory classification determines food-grade applicability
U.S. FDA and JECFA; verify current status for target market
Acute Oral Toxicity
Reported
2-Methyl-1-propanethiol LD50 7168 mg/kg (rat oral)
~4.8× higher LD50
n-Butanethiol LD50 1500 mg/kg (rat oral)
Lower acute toxicity by this metric may influence EHS risk assessment
Cross-study comparable; review site-specific safety protocols

High-Potency Component in Natural Gas Odorant Blends

Used as a component in natural gas and LPG odorant packages where a high-impact, readily detectable scent is required for safety. Its high odor potency allows for effective odorization at very low concentrations, providing a cost-effective and reliable safety measure [1].

Key Precursor in Savory and Tropical Flavor Synthesis

Serves as an essential starting material for producing specific thioesters and other sulfur-containing flavor molecules. The isobutyl structure is critical for achieving desired notes such as roasted meat, blackcurrant, or tropical fruit, making it a required raw material for compound flavor houses [2].

Process-Controlled Synthesis of Specialty Thioethers

Employed in chemical synthesis where its specific boiling point and moderate steric hindrance are advantageous. The ~10 °C boiling point difference from 1-butanethiol allows for easier removal of unreacted starting material or purification of the final product by distillation, improving process efficiency and final product purity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Food & beverage flavor formulation
Food-use regulatory status (FEMA 3874) and odor threshold differentiation
Sensory panel acceptance, regulatory documentation review
Thioether synthesis & process chemistry
Boiling point separation from linear analog may support distillation design
Distillation method validation, reaction kinetics reproducibility
Industrial gas odorization
Vapor pressure and volatility profile for headspace consistency
Leak-detection threshold verification, transport modeling
Analytical reference standard
Well-characterized physical constants for chromatographic methods
Detector response linearity, NIST‑traceable quantification

Physical Description

Liquid
colourless liquid with cooked vegetable, mustard-like odour

XLogP3

1.8

Boiling Point

88.5 °C

Density

0.829-0.836

Melting Point

Fp -79 °
-79°C

UNII

9H070UFP2X

GHS Hazard Statements

Aggregated GHS information provided by 1464 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

69.79 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

513-44-0

Wikipedia

Isobutanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Propanethiol, 2-methyl-: ACTIVE

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